1-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one
Overview
Description
1-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Mechanism of Action
Target of Action
The primary target of 4’-Chloro-2,4-dimethoxychalcone (also known as 1-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one) is the GATA transcription factors . These transcription factors play a crucial role in cell development and differentiation.
Mode of Action
4’-Chloro-2,4-dimethoxychalcone interacts with its targets by inhibiting the GATA transcription factors . This inhibition leads to the activation of macroautophagy/autophagy , a cellular process that removes unnecessary or dysfunctional components .
Biochemical Pathways
The compound affects the autophagy pathway . It induces autophagy by inhibiting specific GATA transcription factors, independently of the TORC1 kinase pathway . It also increases the expression of two key intermediates in riboflavin metabolism: riboflavin kinase (RFK) and its metabolic product flavin mononucleotide (FMN) .
Pharmacokinetics
It’s known that the compound’sbioavailability is enhanced by a “Trojan Horse” strategy based on a blood-brain barrier-penetrating peptide .
Result of Action
The compound has been shown to alleviate motor dysfunction, degeneration of DA neurons, and aggregation of α-synuclein in a Parkinson’s disease mouse model . It also promotes longevity in yeast, worms, and flies, and protects mice from heart injury and liver toxicity .
Action Environment
It’s known that the compound’s action can be influenced by thecellular redox state .
Biochemical Analysis
Biochemical Properties
It has been found that similar compounds, such as 4,4’-dimethoxychalcone, can induce autophagy by inhibiting specific GATA transcription factors, independently of the TORC1 kinase pathway . This suggests that 4’-Chloro-2,4-dimethoxychalcone may interact with similar enzymes and proteins.
Cellular Effects
4’-Chloro-2,4-dimethoxychalcone may have significant effects on various types of cells and cellular processes. For instance, 4,4’-dimethoxychalcone has been shown to promote longevity in yeast, worms, and flies, and protect mice from heart injury and liver toxicity . It is possible that 4’-Chloro-2,4-dimethoxychalcone may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Based on the known effects of similar compounds, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds like 4,4’-dimethoxychalcone have been shown to induce a characteristic intracellular response with a number of beneficial effects across species
Metabolic Pathways
Similar compounds like 4,4’-dimethoxychalcone have been shown to induce a systemic impact on the metabolome, most prominently characterized by changes in cellular amino acid composition .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 4-chlorobenzaldehyde and 2,4-dimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and automated systems can further enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly employed.
Major Products Formed:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated ketones, alcohols.
Substitution: Nitro, bromo, and sulfonyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Chalcone: The parent compound of the chalcone family, with a similar structure but without the chlorine and methoxy substituents.
Flavonoids: A class of compounds structurally related to chalcones, with additional hydroxyl groups and a closed pyran ring.
Curcumin: A natural compound with a similar α,β-unsaturated carbonyl system, known for its anti-inflammatory and antioxidant properties.
Uniqueness: 1-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one is unique due to the presence of both chlorine and methoxy substituents on the phenyl rings. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other chalcones and related compounds.
Properties
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO3/c1-20-15-9-5-13(17(11-15)21-2)6-10-16(19)12-3-7-14(18)8-4-12/h3-11H,1-2H3/b10-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIAYIRFYWCEXLV-UXBLZVDNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901177287 | |
Record name | (2E)-1-(4-Chlorophenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901177287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30929-47-6, 18493-31-7 | |
Record name | (2E)-1-(4-Chlorophenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30929-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC159071 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159071 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2E)-1-(4-Chlorophenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901177287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-CHLORO-2,4-DIMETHOXYCHALCONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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